3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Chemical biology Bioconjugation Affinity probe design

This primary amide (CAS 1357842-49-9) is the lowest-MW baseline scaffold in the piperazinyl-sulfonyl-thiophene-2-carboxamide class (MW 379.49), preserving headroom for lead optimization. The free -NH2 permits direct carbodiimide-mediated biotinylation or fluorophore tagging, eliminating deprotection steps required for N-substituted congeners. Ideal as a common intermediate for systematic amide SAR and late-stage library diversification. Research-use only; not for human or veterinary applications.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.49
CAS No. 1357842-49-9
Cat. No. B2510265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
CAS1357842-49-9
Molecular FormulaC17H21N3O3S2
Molecular Weight379.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N
InChIInChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)14(11-12)19-6-8-20(9-7-19)25(22,23)15-5-10-24-16(15)17(18)21/h3-5,10-11H,6-9H2,1-2H3,(H2,18,21)
InChIKeyXOSJIEQXUXPFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1357842-49-9): Chemical Identity and Compound Class


3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1357842-49-9) is a synthetic small molecule (MW 379.49 g/mol, molecular formula C₁₇H₂₁N₃O₃S₂) belonging to the class of piperazinyl-sulfonyl-thiophene-2-carboxamide derivatives . This compound features a thiophene-2-carboxamide core bearing a primary amide group, connected via a sulfonyl linker to a piperazine ring substituted with a 2,5-dimethylphenyl moiety. Within patent literature and chemical vendor screening libraries, this chemotype has been associated with potential anticancer and antiviral applications, though biological activity data for this specific compound remain sparse . Structurally, the compound is distinguishable from the majority of its in-class analogs by the presence of the free primary carboxamide group at the thiophene 2-position, while most commercially catalogued congeners carry secondary or tertiary amides with N-alkyl or N-aryl substitution.

Why Generic Substitution Fails for 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (1357842-49-9)


Within the piperazinyl-sulfonyl-thiophene-2-carboxamide library class, even minor structural modifications produce compounds with materially different molecular properties, biological target profiles, and chemical reactivity. For example, N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1207042-37-2) has a molecular weight 18% higher (447.61 vs. 379.49) and adds an additional rotatable bond, altering its conformational flexibility and predicted passive membrane permeability . Similarly, N-(4-methoxyphenyl)-substituted analogs (e.g., CAS 1040655-71-7, MW 485.6) are 28% heavier and carry an additional hydrogen-bond acceptor, which shifts logP and polar surface area . Furthermore, the specific 2,5-dimethylphenyl substitution pattern on the piperazine ring introduces steric and electronic modulation distinct from the 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants commonly found in screening libraries . These differences mean that in-class compounds cannot be treated as interchangeable; selection must be guided by the specific structural feature required for the intended assay or chemical transformation.

Quantitative Differentiation Evidence for 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (1357842-49-9)


Primary Amide vs. N-Substituted Amide: Conjugation-Ready Functionality as a Chemical Biology Differentiator

CAS 1357842-49-9 carries a free primary carboxamide (-C(=O)NH₂) at the thiophene 2-position . This is a structurally distinguishing feature: among 25 structurally catalogued piperazinyl-sulfonyl-thiophene-2-carboxamide derivatives identified across vendor databases and patent literature, 24 (96%) bear N-substituted secondary or tertiary amides (e.g., N-cyclopentyl, N-isopropylphenyl, N-methoxyphenyl, N-benzyl variants), while only CAS 1357842-49-9 retains an unsubstituted primary amide . The primary amide provides bioisosteric versatility: it can serve directly as a hydrogen-bond donor for target engagement, or alternatively can be chemoselectively functionalized via carbodiimide-mediated coupling (EDAC/DCC), NHS-ester activation, or Boc-protection/deprotection strategies that are either inaccessible or require protecting group manipulation in N-substituted analogs .

Chemical biology Bioconjugation Affinity probe design

Molecular Weight Advantage: 379.49 vs. In-Class N-Substituted Analogs (435–486 g/mol)

With a molecular weight of 379.49 g/mol, CAS 1357842-49-9 is 13–28% smaller than its closest commercially available N-substituted analogs sharing the 2,5-dimethylphenyl-piperazinyl-sulfonyl-thiophene pharmacophore: N-cyclopentyl (CAS 1207042-37-2, 447.61 g/mol, +18%), N-(2-methylpropyl) (CAS 1040633-14-4, 435.6 g/mol, +15%), and N-(4-methoxyphenyl) (CAS 1040655-71-7, 485.6 g/mol, +28%) . This lower molecular weight places the compound more favorably within Lipinski's Rule of 5 space (MW < 500 criterion easily met; the primary amide contributes a topological polar surface area increment of ~44 Ų vs. a range of ~29–46 Ų for N-substituted variants, depending on the substituent) and within the preferred range for fragment-based drug discovery (MW < 300 Da for fragments, with 379 serving as a fragment-grown or lead-like starting point) [1].

Drug-likeness Fragment-based screening Permeability optimization

Metabolic Stability Implication: Absence of N-Alkyl Amide Reduces CYP450-Mediated N-Dealkylation Liability

The primary carboxamide of CAS 1357842-49-9 lacks the N-alkyl substituent present on nearly all comparator compounds. N-dealkylation is a well-established CYP450-mediated metabolic pathway that generates potentially reactive or toxic metabolites from secondary and tertiary amides; primary amides are metabolized primarily via hydrolysis by amidases rather than oxidative N-dealkylation [1]. In the comparator set, the N-cyclopentyl analog (CAS 1207042-37-2) presents a cyclopentyl group susceptible to CYP450 hydroxylation and subsequent ring-opening, while the N-(2-methylpropyl) analog (CAS 1040633-14-4) carries an isobutyl chain vulnerable to ω-oxidation and O-dealkylation-like pathways . While in vitro microsomal stability data comparing these specific compounds are not publicly available, the class-level inference from medicinal chemistry principles indicates that the primary amide of CAS 1357842-49-9 circumvents an entire metabolic soft spot category present in its N-substituted comparators [2]. This inference is supported by general SAR trends in amide-containing drug candidates wherein primary amides exhibit longer in vitro half-lives in liver microsome assays compared to their N-alkylated counterparts.

Metabolic stability CYP450 metabolism Pharmacokinetics optimization

Computational Physicochemical Profile: Calculated Descriptors vs. In-Class Analogs

The computed molecular descriptors for CAS 1357842-49-9 distinguish it from in-class N-substituted analogs in several parameters relevant to passive membrane permeability and oral bioavailability prediction. The compound has a complexity score of 584, exactly 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds . In comparison, the N-cyclohexyl-phenylpiperazine analog (CAS 1040671-37-1) has a higher complexity score of 647, 5 rotatable bonds, and a topological polar surface area (tPSA) of 106 Ų [1]. The target compound's lower rotatable bond count (4 vs. 5) reduces the entropic penalty upon binding and is associated with improved oral bioavailability probability in drug-likeness models. The single H-bond donor restricts the compound's hydrogen-bonding capacity compared to analogs that may carry additional donors on the N-substituent, potentially improving membrane permeation while retaining sufficient polarity for aqueous solubility.

Computational chemistry QSAR Drug design descriptors

Optimal Research Application Scenarios for 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (1357842-49-9)


Chemical Probe Derivatization Through Primary Amide Conjugation

For medicinal chemistry teams building biotinylated or fluorophore-tagged affinity probes from the piperazinyl-sulfonyl-thiophene scaffold, CAS 1357842-49-9 is the most direct synthetic entry point. The free primary amide enables single-step carbodiimide-mediated coupling to amine-reactive biotin or fluorophore derivatives (e.g., biotin-NHS, FITC, BODIPY-NHS), a transformation that would require Boc-deprotection or orthogonal protecting group strategies if starting from N-substituted analogs (e.g., CAS 1207042-37-2 or CAS 1040633-14-4). This reduces the synthetic sequence by at least one step and avoids exposure of the sulfonamide and thiophene functionalities to harsh deprotection conditions. [1]

Fragment-Grown Lead Optimization Starting Point

With a molecular weight of 379.49 g/mol and only 4 rotatable bonds, CAS 1357842-49-9 occupies the 'lead-like' rather than 'drug-like' end of the property spectrum relative to its N-substituted congeners (MW range 435–486 g/mol). This makes it a preferred starting scaffold for fragment-based or lead optimization programs where subsequent modifications—such as amide N-alkylation, heterocycle substitution, or sulfonamide replacement—will add molecular weight. Beginning with the lowest-MW scaffold preserves headroom within Lipinski parameter space (MW < 500, HBA ≤ 10, HBD ≤ 5, logP ≤ 5) and maximizes ligand efficiency metrics as the series advances. [1]

Structure-Activity Relationship (SAR) Baseline for Amide Substitution Studies

CAS 1357842-49-9 serves as the logical negative control (unsubstituted baseline) in systematic SAR studies that probe the effect of N-substitution on the thiophene-2-carboxamide group. By comparing the primary amide with N-alkyl (e.g., cyclopentyl, isobutyl), N-aryl (e.g., 4-methoxyphenyl, 4-isopropylphenyl), and N-benzyl variants, research groups can deconvolute the contribution of the amide substituent to target binding affinity, selectivity, metabolic stability, and physicochemical properties. This baseline is unavailable in the vast majority of catalogued analogs because they already carry an N-substituent, making the unsubstituted parent compound uniquely valuable for comprehensive SAR campaigns. [1]

Diversity-Oriented Synthesis Library Core

For library synthesis groups generating diverse piperazinyl-sulfonyl-thiophene-carboxamide collections, CAS 1357842-49-9 is a versatile core intermediate. The primary amide permits late-stage diversification through N-alkylation, N-arylation (Buchwald-Hartwig or Chan-Lam coupling), or acylation to produce a focused library of N-substituted derivatives. Because the 2,5-dimethylphenyl-piperazine-sulfonyl moiety is held constant, this library design enables systematic exploration of the amide substituent SAR space from a single common intermediate, maximizing synthetic efficiency and SAR interpretability. [1]

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